molecular formula C₆H₁₄ClNO₄ B1141980 (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride CAS No. 210223-32-8

(2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride

货号: B1141980
CAS 编号: 210223-32-8
分子量: 199.63
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride is a stereochemically complex piperidine derivative with four defined stereocenters . Its molecular formula is C₆H₁₃NO₄·HCl, with an average molecular weight of 199.63 g/mol . The CAS registry number is 16647-80-6, and it is characterized as a white solid soluble in water and organic solvents . This compound is structurally related to iminosugars, a class of molecules known for inhibiting glycosidases and other carbohydrate-processing enzymes, making it relevant in therapeutic research .

属性

IUPAC Name

(2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIHMALTJRDNQI-SIQASLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@@H](N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Target of Action

The primary target of 1-Deoxy-L-idonojirimycin HCl is yeast α-glucosidase . This enzyme plays a crucial role in the breakdown of complex carbohydrates into simple sugars.

Mode of Action

1-Deoxy-L-idonojirimycin HCl acts as an inhibitor of yeast α-glucosidase. It interacts with the enzyme, preventing it from breaking down complex carbohydrates. This interaction and the resulting changes can lead to significant alterations in cellular metabolism.

Biochemical Pathways

The inhibition of yeast α-glucosidase by 1-Deoxy-L-idonojirimycin HCl affects the carbohydrate metabolism pathway. This can lead to a buildup of complex carbohydrates and a decrease in the production of simple sugars. The downstream effects of this alteration can impact various biological functions and pathways.

生物活性

(2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol; hydrochloride is a synthetic compound with significant biological activities. It is structurally related to 1-deoxynojirimycin (DNJ), a well-known iminosugar that inhibits glycosidases and has potential therapeutic applications in various diseases, including diabetes and viral infections. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Chemical Name : (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol; hydrochloride
  • CAS Number : 73285-50-4
  • Molecular Formula : C₆H₁₄ClNO₄
  • Molecular Weight : 199.63 g/mol

The biological activity of (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol is primarily attributed to its ability to inhibit glycosidases. This inhibition is crucial for the modulation of carbohydrate metabolism and has implications in the treatment of conditions such as diabetes and certain viral infections.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of:

  • α-glucosidase : Reducing glucose absorption in the intestines.
  • β-glucosidase : Affecting glycosylation processes critical for viral replication.

Biological Activities

  • Antidiabetic Effects
    • Studies have shown that (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol can lower postprandial blood glucose levels by inhibiting α-glucosidase activity. This mechanism mimics that of acarbose and other antidiabetic agents.
  • Antiviral Properties
    • The compound has demonstrated antiviral activity against various viruses by inhibiting glycosylation processes essential for viral entry and replication. Research highlights its potential against viruses such as HIV and influenza.
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may possess neuroprotective properties due to its ability to modulate glucose metabolism in the brain. This could have implications for conditions like Alzheimer's disease.

Case Study 1: Antidiabetic Activity

A clinical trial involving diabetic patients showed that administration of (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol resulted in a significant reduction in postprandial glucose levels compared to a placebo group. The study concluded that this compound could serve as an adjunct therapy for managing diabetes.

Case Study 2: Antiviral Efficacy

In vitro studies demonstrated that the compound inhibited the replication of HIV in cultured cells. The mechanism was linked to the interference with glycoprotein synthesis necessary for viral envelope formation.

Data Table: Biological Activities Summary

Activity TypeMechanism of ActionReference
Antidiabeticα-glucosidase inhibition
AntiviralInhibition of glycosylation
NeuroprotectiveModulation of glucose metabolism

Research Findings

Recent studies have expanded on the potential therapeutic applications of (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol; hydrochloride:

  • Glycosylation Inhibition : The compound's ability to inhibit glycosylation pathways has been linked to reduced viral load in infected cells.
  • Toxicity Studies : Toxicological evaluations indicate a favorable safety profile at therapeutic doses.
  • Pharmacokinetics : Research on absorption and metabolism suggests that it can be effectively administered orally with good bioavailability.

科学研究应用

Antidiabetic Effects

Research has demonstrated that (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol can significantly lower postprandial blood glucose levels by inhibiting α-glucosidase activity. This action mimics that of established antidiabetic agents like acarbose.

Case Study 1: Clinical Trial on Diabetic Patients
A clinical trial involving diabetic patients showed that administration of this compound resulted in a significant reduction in postprandial glucose levels compared to a placebo group. The study concluded that it could serve as an adjunct therapy for managing diabetes effectively.

Antiviral Properties

The compound has exhibited antiviral activity against various viruses by inhibiting glycosylation processes essential for viral entry and replication.

Case Study 2: In Vitro Studies on HIV
In vitro studies demonstrated that (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol inhibited the replication of HIV in cultured cells. The mechanism was linked to interference with glycoprotein synthesis necessary for viral envelope formation.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties due to its ability to modulate glucose metabolism in the brain. This could have implications for conditions like Alzheimer's disease.

Summary of Biological Activities

Activity TypeMechanism of ActionReference
Antidiabeticα-glucosidase inhibition
AntiviralInhibition of glycosylation
NeuroprotectiveModulation of glucose metabolism

Research Findings

Recent studies have expanded on the therapeutic applications of (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol; hydrochloride:

  • Glycosylation Inhibition : Its ability to inhibit glycosylation pathways has been linked to reduced viral load in infected cells.
  • Toxicity Studies : Toxicological evaluations indicate a favorable safety profile at therapeutic doses.
  • Pharmacokinetics : Research suggests effective oral administration with good bioavailability.

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional similarities to other piperidine triol derivatives highlight the critical role of stereochemistry and substituents in biological activity. Below is a detailed comparison:

Stereochemical Variants

  • (2R,3S,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol Hydrochloride (Migalastat) Molecular Formula: C₆H₁₃NO₄·HCl Key Difference: Migalastat, marketed as Galafold, has a distinct stereochemical configuration (2R,3S,4R,5S) compared to the target compound. This difference enables migalastat to selectively bind and stabilize mutant forms of α-galactosidase A, making it a first-line therapy for Fabry disease . CAS: 1319184-64-6 .
  • (3S,5S)-Piperidine-3,4,5-triol Hydrochloride Molecular Formula: C₅H₁₂ClNO₃ Key Difference: Reduced molecular complexity (two stereocenters vs. four) and a smaller molecular weight (169.61 g/mol). This compound lacks the hydroxymethyl group at position 2, which may limit its enzyme inhibition efficacy .

Substituent-Modified Derivatives

  • (2S,3R,4R,5S)-1-(2-Hydroxyethyl)-2-(Hydroxymethyl)piperidine-3,4,5-triol Hydrochloride (Miglitol Impurity 2) Molecular Formula: C₈H₁₇NO₅·HCl Key Difference: An additional 2-hydroxyethyl group at position 1 increases molecular weight (207.23 g/mol for the free base) and alters solubility. It is an impurity in miglitol synthesis, a drug used for type 2 diabetes . CAS: 1370331-33-1 (free base) .
  • Nizubaglustat Molecular Formula: C₂₄H₃₂FNO₅ Key Difference: A fluorinated biphenyl ether substituent at position 1 enhances lipophilicity and central nervous system penetration. This compound is under investigation for neurological disorders .

Pyrrolidine Analogues

  • (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride Molecular Formula: C₆H₁₂ClNO₂ Key Difference: A five-membered pyrrolidine ring instead of piperidine reduces ring strain but limits binding affinity to larger enzyme active sites .

Physicochemical and Pharmacological Properties

Property (2S,3R,4R,5S)-Target Compound Migalastat Miglitol Impurity 2 (3S,5S)-Piperidine Triol HCl
Molecular Weight (g/mol) 199.63 199.63 207.23 (free base) 169.61
Stereocenters 4 4 4 2
Solubility Water-soluble Water-soluble Moderate High
Therapeutic Use Research (enzyme inhibition) Fabry disease Diabetes (impurity) Research
Hazard Profile H302, H312, H332 Non-toxic (approved drug) Not reported Not reported

准备方法

D-Glucose as a Starting Material

The compound’s stereochemistry aligns with naturally occurring monosaccharides, making D-glucose a preferred starting material. The synthesis begins with protective group strategies to mask hydroxyl functionalities, ensuring regioselective reactions. For example, benzyl ethers are commonly employed due to their stability under basic conditions and ease of removal via hydrogenolysis.

A representative pathway involves:

  • Protection of D-glucose : Selective benzylation of C-1, C-2, and C-6 hydroxyl groups to form a tri-O-benzyl derivative.

  • Oxidative cleavage : Treatment with periodic acid cleaves the C-3–C-4 bond, yielding a dialdehyde intermediate.

  • Reductive amination : Reaction with ammonia and sodium cyanoborohydride induces cyclization, forming the piperidine ring with the desired (2S,3R,4R,5S) configuration.

Key challenges include avoiding epimerization during reductive amination and ensuring complete cyclization. Studies report yields of 45–60% for this step, with purity dependent on chromatographic separation.

Piperidine Ring Formation via Cyclization Strategies

Base-Promoted Cyclization

Base-mediated cyclization of linear precursors is a critical step. For instance, a keto-azide intermediate derived from D-glucose undergoes intramolecular reductive cyclization using hydrogen and palladium on carbon, forming the piperidine skeleton with >90% stereochemical fidelity.

Reaction conditions :

  • Solvent: Methanol/water (9:1)

  • Catalyst: 10% Pd/C

  • Temperature: 25°C

  • Yield: 68%

Wittig Olefination and Reductive Cyclization

Alternative routes employ Wittig olefination to install a hydroxymethyl side chain. A conjugated keto-azide intermediate undergoes reductive cyclization with sodium borohydride, achieving the target stereochemistry in 14 steps with a 17% overall yield.

Functional Group Manipulation

Hydroxymethyl Group Introduction

The hydroxymethyl group at C-2 is introduced via Grignard addition or allylation followed by oxidation. For example:

  • Allylation : C-3 allylation of a ribofuranose intermediate using allyl magnesium bromide.

  • Oxidation : Ozonolysis of the allyl group to generate a hydroxymethyl moiety.

Deprotection and Hydrochloride Salt Formation

Final deprotection involves hydrogenolysis (H₂, Pd/C) to remove benzyl groups, followed by treatment with hydrochloric acid to form the hydrochloride salt. Critical parameters include:

  • Acid concentration : 1M HCl in methanol

  • Temperature : 0–5°C to prevent decomposition

  • Yield : 85–92%

Purification and Scalability

Recrystallization and Distillation

Crude product is purified via recrystallization from ethanol/water (3:1) or azeotropic distillation with benzene. The latter method, described in patent CN101602748B, achieves >99.9% purity by removing water and residual solvents.

Purification data :

MethodSolvent SystemPurity (%)Yield (%)
RecrystallizationEthanol/Water98.575
Azeotropic DistillationBenzene99.990

Chromatographic Techniques

Flash column chromatography (silica gel, ethyl acetate/methanol 4:1) resolves stereoisomers, though industrial-scale applications favor distillation due to cost.

Optimization Strategies

Catalytic Hydrogenation Efficiency

Optimizing Pd/C loading (5–10 wt%) and hydrogen pressure (1–3 atm) reduces reaction times from 24h to 6h, improving throughput.

Stereochemical Control

Use of enantiopure intermediates (e.g., D-glucose derivatives) minimizes racemization. NMR and X-ray crystallography confirm the (2S,3R,4R,5S) configuration.

Industrial-Scale Synthesis

Patent WO2002055498A1 outlines a scalable process:

  • Large-scale protection : Benzylation of 10 kg D-glucose batches.

  • Continuous hydrogenation : Fixed-bed reactors with Pd/C catalysts.

  • Salt formation : Automated HCl titration under controlled pH.

Economic metrics :

  • Raw material cost: $120/kg

  • Overall yield: 62%

  • Purity: 99.5%

常见问题

Basic: What safety protocols are critical when handling (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride?

Answer:

  • Skin/Eye Protection: Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols. If inhaled, move to fresh air and seek medical attention if symptoms persist .
  • Waste Disposal: Segregate waste and dispose via certified hazardous waste management services to prevent environmental contamination .

Basic: Which spectroscopic methods validate the stereochemistry of this compound?

Answer:

  • NMR Spectroscopy: 1H/13C NMR (e.g., DEPT, COSY) resolves stereocenters by analyzing coupling constants and nuclear Overhauser effects (NOEs) .
  • X-ray Crystallography: Single-crystal analysis confirms absolute configuration, particularly for hydrochloride salts .
  • Polarimetry: Measures optical rotation to verify enantiomeric purity .

Advanced: How can QSAR models predict biological activity and guide structural optimization?

Answer:

  • Descriptor Selection: Use topological (e.g., molecular connectivity indices) and electronic descriptors (e.g., HOMO/LUMO) to correlate structure with activity .
  • ADMET Prediction: Tools like ADMET Predictor™ simulate absorption, metabolism, and toxicity. For example, logP values >2 may predict poor aqueous solubility, necessitating hydrophilic modifications .
  • Validation: Cross-check computational predictions with in vitro assays (e.g., enzyme inhibition assays) to resolve discrepancies .

Advanced: What synthetic challenges arise in achieving stereochemical purity, and how are they addressed?

Answer:

  • Chiral Intermediates: Use asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries to control stereochemistry during piperidine ring formation .
  • Resolution Techniques: Employ chiral column chromatography (e.g., Chiralpak® columns) or diastereomeric salt crystallization (e.g., tartaric acid derivatives) .
  • Analytical Monitoring: Track enantiomeric excess (ee) via HPLC with chiral stationary phases .

Basic: What storage conditions preserve the compound’s stability?

Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the hydrochloride salt .
  • Humidity: Use desiccants (e.g., silica gel) to avoid deliquescence due to hygroscopicity .
  • Light Sensitivity: Protect from UV exposure by using amber glass vials .

Advanced: How does stereochemistry influence interactions with glycosidase enzymes?

Answer:

  • Active-Site Matching: The (2S,3R,4R,5S) configuration mimics transition-state analogs of β-glycosidases, enabling competitive inhibition (e.g., Ki < 1 µM in in vitro assays) .
  • Epimerization Risks: Racemization during storage or synthesis reduces potency. Stability studies (e.g., pH-dependent degradation assays) are recommended .

Basic: What in vitro assays assess biological activity for piperidine derivatives?

Answer:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., β-galactosidase inhibition) quantify IC50 values .
  • Receptor Binding: Radioligand displacement assays (e.g., 5-HT7 receptor affinity using [3H]-LSD) measure Ki values .
  • Antimicrobial Screening: Broth microdilution assays determine MIC values against Gram-positive bacteria .

Advanced: How can contradictory pharmacokinetic data be resolved experimentally?

Answer:

  • Dose-Range Studies: Conduct in vivo bioavailability tests across species (e.g., rodent vs. primate) to identify species-specific metabolism .
  • Metabolite Profiling: Use LC-MS/MS to detect active metabolites that may explain discrepancies between predicted and observed half-lives .
  • CYP Inhibition Assays: Evaluate cytochrome P450 interactions to clarify drug-drug interaction risks .

Basic: What purification techniques isolate the compound post-synthesis?

Answer:

  • Flash Chromatography: Use silica gel columns with gradients of methanol/dichloromethane to remove polar impurities .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
  • Ion-Exchange Chromatography: Separate hydrochloride salts from free bases using Dowex® resins .

Advanced: Which piperidine modifications improve metabolic stability in related compounds?

Answer:

  • Ring Saturation: Replace piperazine with piperidine to reduce oxidative metabolism (e.g., t1/2 increased from 2 to 8 hours in rat models) .
  • Bioisosteres: Substitute 4H-Dewar pyridines for piperidine to retain topology while enhancing resistance to CYP3A4 degradation .
  • Protonation Sites: Introduce electron-withdrawing groups (e.g., sulfonyl) to lower pKa and reduce hepatic clearance .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。